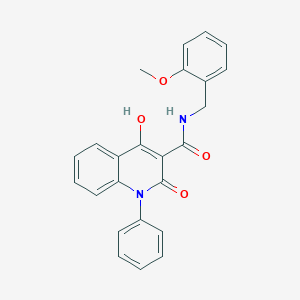

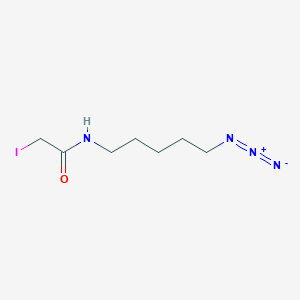

![molecular formula C24H30N2O3 B2730805 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2200931-65-1](/img/structure/B2730805.png)

3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine, also known as MPP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MPP is a member of the pyridine family and has a unique chemical structure that allows it to interact with specific receptors in the body. In

Scientific Research Applications

Stereochemistry in Organic Synthesis

Stereochemical studies involving piperidine-catalyzed additions highlight the importance of solvent choice and catalysis in directing the stereochemical outcome of reactions involving acetylenic ketones. These reactions are fundamental in synthesizing structurally complex molecules, demonstrating the versatility of piperidine derivatives in organic synthesis (Omar & Basyouni, 1974).

Ligand Design in Medicinal Chemistry

Research into sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type shows the potential of modifying organic molecules with silicon to affect their binding properties. This work is indicative of strategies in medicinal chemistry for designing ligands with specific receptor affinities, which could be applicable to various therapeutic areas (Tacke et al., 2003).

Advanced Materials and Solar Energy

The development of pyridine-anchor co-adsorbents for dye-sensitized solar cells (DSSCs) demonstrates the application of pyridine derivatives in enhancing solar cell performance. These co-adsorbents improve the absorption spectrum and efficiency of DSSCs, indicating the role of pyridine structures in renewable energy technologies (Wei et al., 2015).

Coordination Chemistry for Imaging and Sensing

The synthesis of coordination compounds with 1-aryl-3-hydroxy-2-methyl-4-pyridinones explores the chemistry of aluminum, gallium, and indium complexes. These compounds, characterized by various spectroscopic techniques, might find applications in bioimaging, sensing, or catalysis, reflecting the utility of pyridinone derivatives in coordination chemistry (Zhang, Rettig, & Orvig, 1991).

Crystallography and Material Design

The structural analysis of pyridine derivatives through X-ray crystallography provides insights into molecular conformations, which are crucial for designing materials with desired physical and chemical properties. Such studies are fundamental in materials science for developing new materials with specific functions (Gayathri et al., 2009).

properties

IUPAC Name |

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-19-6-5-13-25-22(19)29-18-20-9-14-26(15-10-20)23(27)24(11-16-28-17-12-24)21-7-3-2-4-8-21/h2-8,13,20H,9-12,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTAYRMXRSPETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

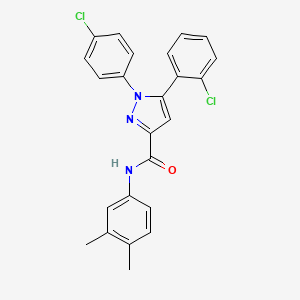

![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)

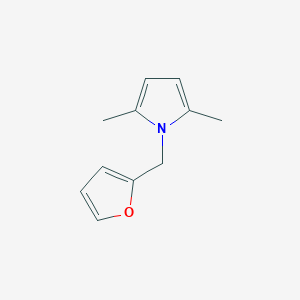

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)

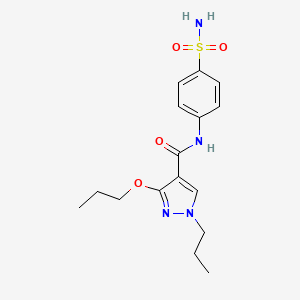

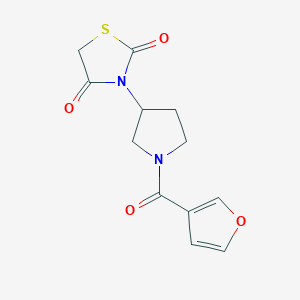

![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)

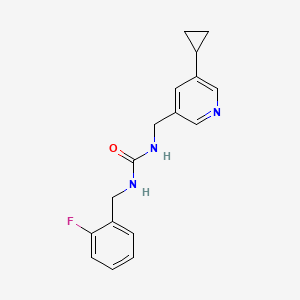

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)

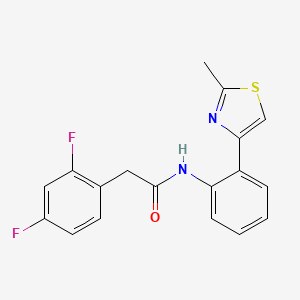

![(Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2730732.png)

![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2730745.png)